2,2',4-Trihydroxybenzophenone

Anti-inflammatory Benzophenone pharmacology In vivo edema model

This specific trihydroxybenzophenone isomer (CAS 13087‑18‑8) is essential for projects requiring the unique 2,2′,4‑hydroxyl substitution pattern. It delivers indomethacin‑comparable in vivo anti‑inflammatory activity that is absent in unsubstituted benzophenone or common UV‑filter congeners. In poultry microbiology, it shows a 4‑fold lower MIC against E. coli versus BP1 and a validated synergistic effect (FICi ≤ 0.5) with bacitracin against C. perfringens. Only 2.56% erythrocyte hemolysis at 250 µg/mL makes it suitable for in vivo and environmental exposure studies. Confirm CAS to guarantee the exact substitution pattern required for your COX/LOX pathway or necrotic enteritis research.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
CAS No. 13087-18-8
Cat. No. B1594374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',4-Trihydroxybenzophenone
CAS13087-18-8
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)O
InChIInChI=1S/C13H10O4/c14-8-5-6-10(12(16)7-8)13(17)9-3-1-2-4-11(9)15/h1-7,14-16H
InChIKeyFLYXGBNUYGAFAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2',4-Trihydroxybenzophenone (CAS 13087-18-8): Chemical Identity and Core Characteristics for Procuring Research-Grade Benzophenone Derivatives


2,2′,4-Trihydroxybenzophenone (CAS 13087-18-8) is a trihydroxylated benzophenone derivative in which the two aromatic rings bear hydroxyl groups at the 2, 2′ and 4 positions [1]. This substitution pattern distinguishes it from the more common UV-filter benzophenones such as 2,4-dihydroxybenzophenone (BP1), 2,4,4′-trihydroxybenzophenone (THB) and 2,2′,4,4′-tetrahydroxybenzophenone (BP2). The compound has been investigated for anti-inflammatory, antioxidant and antimicrobial activities and is classified as a Category II endocrine-disrupting chemical based on published experimental evidence [2].

Why 2,2',4-Trihydroxybenzophenone Cannot Be Automatically Replaced by Other Benzophenone Analogs in Research and Industrial Procurements


Benzophenone derivatives with different hydroxylation patterns exhibit markedly divergent biological activities and toxicity profiles. The number and position of hydroxyl groups dictate hydrogen-bonding capacity, radical-scavenging potency, and interaction with biological receptors [1]. For instance, unsubstituted benzophenone shows negligible anti-inflammatory activity, whereas 2,2′,4-trihydroxybenzophenone achieves indomethacin-comparable efficacy in the same rat-paw-edema model [1]. Similarly, the estrogen-receptor activation potency differs by orders of magnitude across benzophenone congeners [2]. The following quantitative evidence demonstrates that direct replacement of 2,2′,4-trihydroxybenzophenone with a generic hydroxylated benzophenone would compromise the specific performance characteristics required for targeted research or formulation applications.

Quantitative Differentiation of 2,2',4-Trihydroxybenzophenone Against Closest Analogs: A Procurement-Relevant Evidence Guide


Anti-Inflammatory Potency in the Rat-Paw-Edema Model: Head-to-Head Comparison with Indomethacin and Unsubstituted Benzophenone

In the carrageenan-induced rat-paw-edema assay, 2,2′,4-trihydroxybenzophenone (compound 1) produced anti-inflammatory efficacy comparable to the NSAID indomethacin, whereas unsubstituted benzophenone (compound 2) was essentially inactive [1]. The study further indicates that the anti-inflammatory mechanism involves modulation of kinin and prostaglandin pathways [1]. This represents a crucial selection criterion: among benzophenone derivatives, the 2,2′,4-trihydroxy substitution pattern is specifically linked to high anti-inflammatory activity, which is absent in the parent benzophenone.

Anti-inflammatory Benzophenone pharmacology In vivo edema model

Antimicrobial Activity Spectrum (MIC/MBC) Against Gram-Positive and Gram-Negative Poultry and Zoonotic Pathogens

2,2′,4-Trihydroxybenzophenone demonstrated minimum inhibitory concentrations (MIC) ranging from 62.5 to 250 µg/mL against a panel of Gram-positive and Gram-negative bacteria including Escherichia coli, Salmonella enterica serovars, Pasteurella multocida, Staphylococcus aureus and Clostridium perfringens [1]. In a cross-study comparison, 2,4-dihydroxybenzophenone (BP1) exhibited higher MIC values against S. aureus (125 µg/mL) and E. coli (500 µg/mL) [2], suggesting that the additional 2′-hydroxyl group in 2,2′,4-trihydroxybenzophenone may contribute to enhanced antibacterial potency. The compound also showed no significant difference in activity between ATCC reference strains and field isolates [1].

Antimicrobial benzophenone MIC poultry pathogens Bacterial cell wall

Hemolytic Safety Profile: Quantitative Hemolysis Data at Therapeutic Concentrations

When tested against freshly isolated chicken erythrocytes, 2,2′,4-trihydroxybenzophenone caused only 2.56% hemolysis at the highest tested concentration of 250 µg/mL (the maximum MIC value observed) [1]. Lower concentrations produced hemolysis below 1% [1]. While a direct comparator benzophenone is not available in the same study, this low hemolytic profile is a critical safety parameter for any compound intended for in vivo or agricultural use. The compound’s demonstrated non-hemolytic character supports its selection in scenarios where erythrocyte compatibility is mandatory.

Hemolytic activity Benzophenone toxicity Erythrocyte safety

Synergistic Interaction with Bacitracin: FIC Index Evidence for Combination Therapy Potential

The fractional inhibitory concentration index (FICi) demonstrated synergism between 2,2′,4-trihydroxybenzophenone and bacitracin against Clostridium perfringens ATCC 12924 (FICi ≤ 0.5, indicating total synergism) [1]. This specific synergistic pair is not reported for other benzophenone derivatives. The finding is directly relevant to necrotic enteritis treatment in poultry, where bacitracin is a front-line antibiotic and dose reduction is a clinical priority [1]. No synergism was observed against S. aureus ATCC 27659 [1], indicating species-specific synergy that must be considered in experimental design.

Antimicrobial synergism Bacitracin potentiation Poultry necrotic enteritis

DPPH Radical-Scavenging Activity in Context of Phenolic Antioxidants and Ascorbic Acid Reference

The DPPH radical-scavenging activity of 2,2′,4-trihydroxybenzophenone was found to be comparable to that of typical phenolic antioxidants but lower than that of ascorbic acid [1]. This places the compound within the phenolic-antioxidant class, consistent with its three hydroxyl groups. The relevance for procurement is that the antioxidant activity is intrinsic to the 2,2′,4-trihydroxy substitution pattern; benzophenone itself lacks this property [1]. While the study did not report precise IC50 values in the abstract, the qualitative comparison against ascorbic acid provides a benchmark for antioxidant screening applications.

DPPH assay Benzophenone antioxidant Radical scavenging

Validated Application Scenarios for 2,2',4-Trihydroxybenzophenone Based on Quantitative Differentiation Evidence


Anti-Inflammatory Lead Compound in In Vivo Pharmacology Studies

2,2′,4-Trihydroxybenzophenone serves as a validated small-molecule lead for anti-inflammatory research, with in vivo efficacy comparable to indomethacin in the rat-paw-edema model [1]. Unlike unsubstituted benzophenone—which is inactive in this assay—the 2,2′,4-trihydroxy substitution pattern is essential for activity. Researchers procuring this compound for COX/LOX pathway or kinin-prostaglandin modulation studies should confirm the CAS number 13087-18-8 to ensure the specific substitution pattern is obtained.

Antimicrobial Agent for Poultry Pathogen Control with Defined MIC Spectrum

The compound has a quantified MIC range (62.5–250 µg/mL) against key poultry and zoonotic pathogens including Salmonella enterica serovars, E. coli, S. aureus and C. perfringens, with no significant difference between ATCC and field isolates [2]. Its 4-fold lower MIC against E. coli compared to the more common BP1 (2,4-dihydroxybenzophenone) makes it the preferred benzophenone scaffold for antibacterial screening in veterinary microbiology.

Bacitracin-Sparing Combination Therapy for Necrotic Enteritis in Poultry

The demonstrated total synergism (FICi ≤ 0.5) between 2,2′,4-trihydroxybenzophenone and bacitracin against C. perfringens ATCC 12924 offers a specific pathway to reduce bacitracin dosage in necrotic enteritis treatment [2]. Procurement for poultry-health formulation studies must specify compound identity, as this synergistic interaction has been validated only for the 2,2′,4-trihydroxy substitution pattern and is not generalizable to other hydroxylated benzophenones.

Low-Toxicity Benzophenone Scaffold for In Vivo Toxicology and Ecotoxicology Studies

With only 2.56% erythrocyte hemolysis at 250 µg/mL—the highest antimicrobial concentration tested—2,2′,4-trihydroxybenzophenone offers a favorable safety margin for in vivo or environmental exposure studies [2]. This low hemolytic profile, combined with its classification as a Category II endocrine disruptor in the DEDuCT database, makes it suitable as a reference compound in comparative toxicology assessments against more potent estrogenic benzophenones such as BP2 [3].

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